4-Methoxythiane-4-carboxylic acid
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Overview
Description
4-Methoxythiane-4-carboxylic acid is an organic compound characterized by a six-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methoxy group and a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxythiane-4-carboxylic acid can be synthesized through several methods:
Oxidation of 4-Methoxythiane: This method involves the oxidation of 4-methoxythiane using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to yield this compound.
Hydrolysis of 4-Methoxythiane-4-carbonitrile: This method involves the hydrolysis of 4-methoxythiane-4-carbonitrile in the presence of acidic or basic catalysts to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions is crucial to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Methoxythiane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
4-Methoxythiane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxythiane-4-carboxylic acid involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the methoxy and carboxylic acid groups allows for diverse interactions with different molecular pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methoxythiane-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
4-Hydroxythiane-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxythiane-4-carboxylic acid is unique due to the presence of both a methoxy group and a carboxylic acid group, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-methoxythiane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-10-7(6(8)9)2-4-11-5-3-7/h2-5H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAQYURQYSWCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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